![molecular formula C12H15N3O4 B14593978 [2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid CAS No. 61039-51-8](/img/structure/B14593978.png)
[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid is a complex organic compound with the molecular formula C12H15N3O4. It is known for its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid typically involves the condensation of 4-aminophenylacetic acid with other reactants under controlled conditions. One common method includes the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by further reactions to introduce the additional functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding oxides.
Reduction: Reduction reactions can be used to convert nitro groups into amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or iron powder.
Substituting agents: Such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction may yield primary amines .
科学的研究の応用
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical agents.
Industry: Used in the production of various chemical products and as an intermediate in organic synthesis
作用機序
The mechanism of action of 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with cellular receptors, influencing various biochemical processes .
類似化合物との比較
Similar Compounds
4-Aminophenylacetic acid: A simpler analog with similar functional groups but lacking the additional complexity of 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid.
2-Aminophenylacetic acid: Another related compound with similar properties but different structural features.
Uniqueness
What sets 2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs .
特性
CAS番号 |
61039-51-8 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC名 |
2-[[2-amino-4-(2-aminophenyl)-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O4/c13-8-4-2-1-3-7(8)10(16)5-9(14)12(19)15-6-11(17)18/h1-4,9H,5-6,13-14H2,(H,15,19)(H,17,18) |
InChIキー |
AUMZFKZZSNUKGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)NCC(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


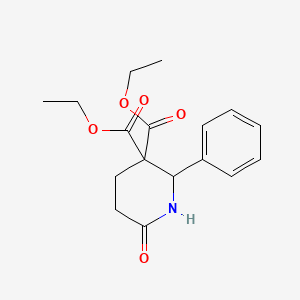
![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
![[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14593902.png)
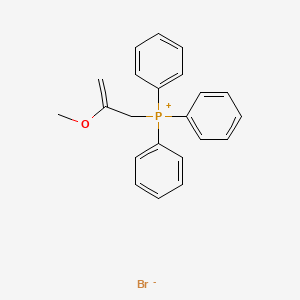
![{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14593912.png)
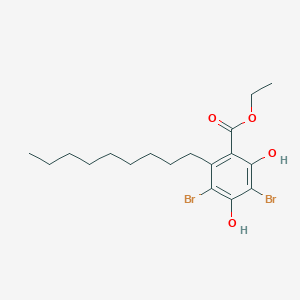
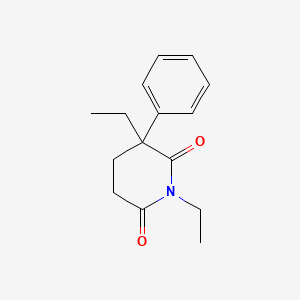
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
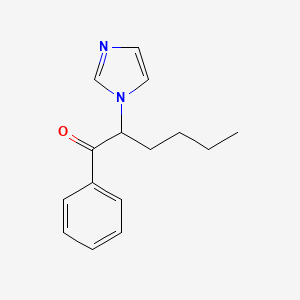
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
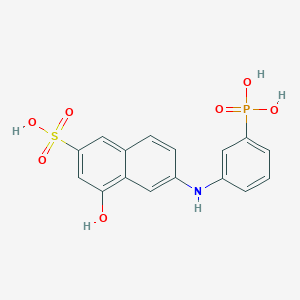

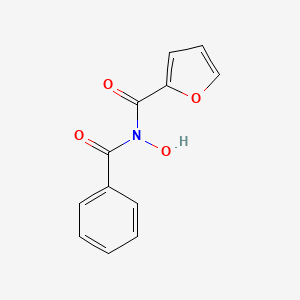
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
